
Potassium naphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium naphthalate is a useful research compound. Its molecular formula is C11H7KO2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Acid-Base Reactions
As a potassium carboxylate, potassium naphthalate participates in acid-base equilibria. Its carboxylate groups (−COO−K+) react with strong acids to regenerate naphthalene-1,2-dicarboxylic acid:
K+[C10H6(COO)2]2−+2HCl→C10H6(COOH)2+2KCl
This reaction is critical for recovering the parent acid in synthetic workflows .
Nucleophilic Acyl Substitution
The carboxylate groups act as nucleophiles in reactions with electrophiles:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form esters:
K+[C10H6(COO)2]2−+2CH3I→C10H6(COOCH3)2+2KI -
Anhydride Formation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce mixed anhydrides.
Redox Reactions
While this compound itself is not a strong reductant, its naphthalene backbone can undergo redox transformations under specific conditions. For example:
-
Reduction : In the presence of strong reducing agents (e.g., LiAlH4), the carboxylate groups may be reduced to alcohols, though this is less common due to the stability of the aromatic system.
-
Oxidation : The naphthalene ring can undergo electrophilic substitution (e.g., nitration or sulfonation), but the electron-withdrawing carboxylate groups deactivate the ring, requiring harsh conditions.
Thermal Decomposition
Heating this compound above 300°C induces decarboxylation, releasing carbon dioxide and forming naphthalene derivatives:
K+[C10H6(COO)2]2−ΔC10H8+2CO2+K2O
This pathway is relevant in pyrolysis studies and waste treatment.
Coordination Chemistry
This compound acts as a ligand in coordination complexes. The carboxylate groups can bind to metal ions (e.g., transition metals), forming stable chelates. For example:
K+[C10H6(COO)2]2−+Fe3+→[Fe(C10H6(COO)2)n]3−2n+K+
These complexes are studied for catalytic and material science applications .
Key Data Table
Q & A
Q. What are the recommended methods for synthesizing and characterizing potassium naphthalate in laboratory settings?
Level: Basic
Answer:
Synthesis typically involves reacting naphthalene derivatives with potassium hydroxide or potassium salts under controlled conditions (e.g., reflux in anhydrous solvents like tetrahydrofuran). Characterization requires a combination of spectroscopic techniques:
- FTIR to confirm carboxylate group formation (shift in C=O stretching vibrations).
- NMR (¹H and ¹³C) to verify structural integrity and purity.
- Elemental analysis to validate stoichiometry.
- X-ray diffraction (XRD) for crystalline structure determination .
For reproducibility, document solvent purity, reaction temperatures, and inert atmosphere conditions .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
Level: Advanced
Answer:
Conduct accelerated aging studies by exposing the compound to:
- Thermal stress (TGA/DSC for decomposition profiles).
- Humidity chambers (monitor hygroscopicity via mass changes).
- UV-Vis spectroscopy to track photodegradation.
Use HPLC-MS to identify degradation byproducts and quantify stability thresholds. Statistical models (e.g., Arrhenius plots) can predict shelf-life under standard conditions .
Q. What kinetic models are suitable for studying phase transitions in this compound?
Level: Advanced
Answer:
The Avrami equation is widely used to model nucleation and growth kinetics during phase changes. Key steps:
- Perform isothermal experiments using DSC to track transformed fraction over time.
- Fit data to the equation: f(t)=1−exp(−ktn), where k is the rate constant and n reflects dimensionality of growth.
- Validate with in situ XRD to correlate phase evolution with kinetic parameters .
Q. How can computational methods complement experimental studies of this compound’s reactivity?
Level: Advanced
Answer:
- DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
- Molecular dynamics (MD) simulations to study solvent interactions and diffusion mechanisms.
- Compare computational results with experimental data (e.g., redox potentials from cyclic voltammetry) to refine models .
Q. What methodologies are recommended for cumulative risk assessment of this compound in environmental systems?
Level: Advanced
Answer:
Adopt a tiered approach :
- Tier 1: Literature review of toxicity data (e.g., EC50 for aquatic organisms) and environmental half-lives.
- Tier 2: Experimental bioassays to measure chronic exposure effects (e.g., algal growth inhibition).
- Tier 3: Probabilistic modeling to estimate combined risks from co-occurring contaminants (e.g., phthalates) .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
Level: Basic
Answer:
- Ion chromatography for direct quantification of potassium ions.
- LC-MS/MS for trace-level detection in biological/environmental samples (use isotope-labeled internal standards).
- Titration with standardized acids to determine carboxylate content .
Q. How should researchers address contradictions in experimental data across studies on this compound?
Level: Advanced
Answer:
- Perform meta-analysis to identify confounding variables (e.g., purity, solvent polarity).
- Replicate studies under standardized conditions (ISO guidelines).
- Use sensitivity analysis to evaluate the impact of methodological differences (e.g., temperature gradients in DSC) .
Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?
Level: Advanced
Answer:
- Photocatalytic degradation assays under simulated sunlight (e.g., using TiO₂ catalysts).
- Microcosm experiments to monitor biodegradation in soil/water systems (measure via COD/TOC analysis).
- Isotope tracing (¹⁴C-labeled compounds) to track metabolite formation .
Q. How is this compound utilized in advanced material science applications?
Level: Basic
Answer:
Properties
CAS No. |
66072-08-0 |
---|---|
Molecular Formula |
C11H7KO2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
potassium;naphthalene-1-carboxylate |
InChI |
InChI=1S/C11H8O2.K/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+1/p-1 |
InChI Key |
ZVUVJTQITHFYHV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.